

Core Functions of Decorin in Connective Tissue

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Compound of Interest

Compound Name: *Dhlnl*

Cat. No.: *B078383*

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Decorin is a key regulator of the extracellular matrix (ECM). Its primary functions include the regulation of collagen fibrillogenesis, the modulation of growth factor activity, and the influence of cell signaling pathways.

Regulation of Collagen Fibrillogenesis

Decorin plays a critical role in the proper assembly of collagen fibrils. It binds to specific sites on collagen molecules, influencing their lateral assembly into well-organized, uniform fibrils. This regulation is essential for the tensile strength and integrity of connective tissues. The absence or dysfunction of decorin can lead to disorganized collagen networks and skin fragility.

Modulation of Growth Factor Activity

A significant function of Decorin is its ability to bind and sequester various growth factors, most notably Transforming Growth Factor-beta (TGF- β). By binding to TGF- β , Decorin can neutralize its activity, thereby playing an anti-fibrotic role. This interaction is crucial in preventing excessive scar tissue formation and maintaining tissue homeostasis.

Quantitative Data on Decorin Interactions

The following table summarizes key quantitative data regarding Decorin's interactions with its binding partners.

Binding Partner	Dissociation Constant (Kd)	Experimental Method	Tissue/Cell Type
Collagen Type I	3.4×10^{-7} M	Solid-phase binding assay	Bovine skin
TGF- β 1	1.2 nM	Surface Plasmon Resonance	Recombinant proteins
Fibrin	5.8×10^{-8} M	Solid-phase binding assay	Human plasma

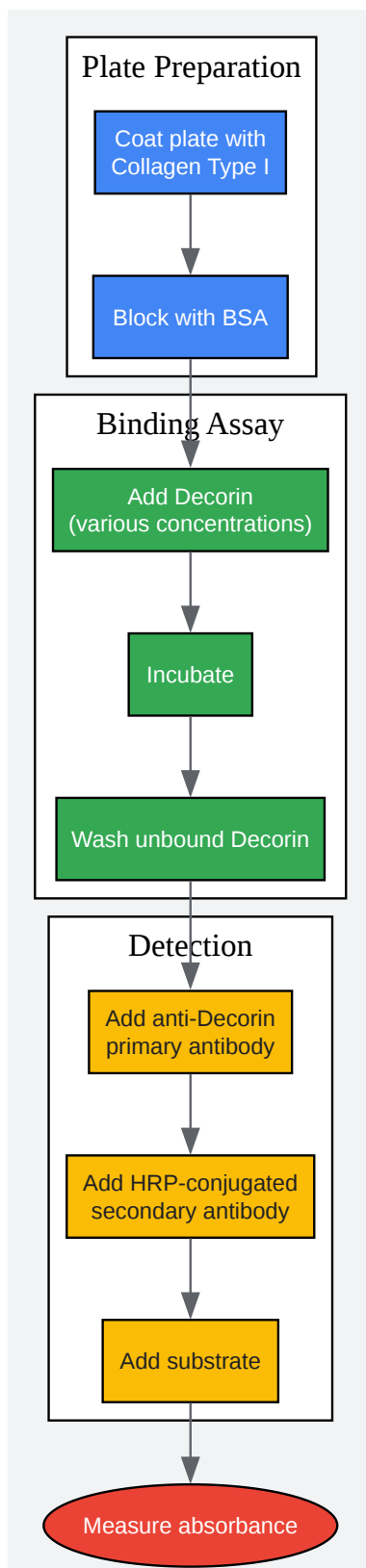
Experimental Protocols

Solid-Phase Binding Assay for Decorin-Collagen Interaction

This protocol outlines a method to quantify the binding of Decorin to Collagen Type I.

- **Plate Coating:** 96-well microtiter plates are coated with 100 μ L of Collagen Type I solution (10 μ g/mL in PBS) and incubated overnight at 4°C.
- **Blocking:** The plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with 200 μ L of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- **Binding:** Increasing concentrations of purified Decorin (e.g., 0-100 μ g/mL) are added to the wells and incubated for 2 hours at room temperature.
- **Washing:** The wells are washed three times with PBST to remove unbound Decorin.
- **Detection:** A primary antibody against Decorin is added and incubated for 1 hour. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
- **Quantification:** A substrate for the enzyme is added, and the resulting colorimetric change is measured using a plate reader. The absorbance is proportional to the amount of bound Decorin.

Signaling Pathways and Experimental Workflows



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